4-(2,5-dimethylphenyl)-2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone
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Overview
Description
4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves multiple steps, including the formation of the piperazine ring and the introduction of the nitrophenyl and dihydrophthalazinone moieties. Common synthetic routes include:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring.
Ugi reaction: A multi-component reaction that can be used to introduce various functional groups into the molecule.
Ring opening of aziridines: This method involves the reaction of aziridines with N-nucleophiles to form the piperazine ring.
Chemical Reactions Analysis
4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and piperazine moieties.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets in the body.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted base, accepting a hydron from a donor . It can also participate in various biochemical pathways, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
4-(2,5-DIMETHYLPHENYL)-2-{5-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE can be compared with similar compounds such as:
N-(2,6-dimethylphenyl)-2-{4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl}acetamide: This compound has a similar piperazine and dimethylphenyl structure but differs in the functional groups attached to the piperazine ring.
4-(2-hydroxyethyl)piperazine-1-ethanesulfonic acid: This compound shares the piperazine and hydroxyethyl groups but has different substituents on the piperazine ring.
Properties
Molecular Formula |
C28H29N5O4 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
4-(2,5-dimethylphenyl)-2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl]phthalazin-1-one |
InChI |
InChI=1S/C28H29N5O4/c1-19-7-8-20(2)24(17-19)27-22-5-3-4-6-23(22)28(35)32(29-27)26-18-21(9-10-25(26)33(36)37)31-13-11-30(12-14-31)15-16-34/h3-10,17-18,34H,11-16H2,1-2H3 |
InChI Key |
YSXJTGSBGXTTIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN(C(=O)C3=CC=CC=C32)C4=C(C=CC(=C4)N5CCN(CC5)CCO)[N+](=O)[O-] |
Origin of Product |
United States |
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